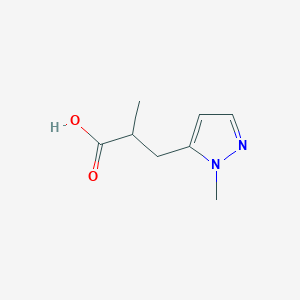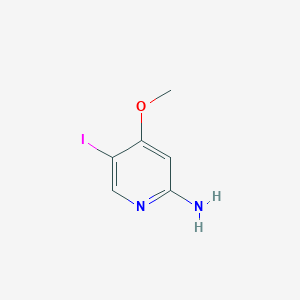![molecular formula C17H17N3O3 B2418091 3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid CAS No. 885952-41-0](/img/structure/B2418091.png)
3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid
カタログ番号 B2418091
CAS番号:
885952-41-0
分子量: 311.341
InChIキー: LLGUEYOQSHWHHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C17H17N3O3 . Its average mass is 311.335 Da and its monoisotopic mass is 311.126984 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .科学的研究の応用
Synthesis and Chemical Properties
- The compound is utilized in the synthesis of pharmacologically active molecules. A study by Reddy and Rao (2006) highlights a method for synthesizing related propanoic acids, underscoring their significance in creating biologically active compounds, particularly in the realm of antibacterial, antifungal, and anticoagulant activities (Reddy & Rao, 2006).
Biological and Medicinal Applications
- A research by Ghandi, Zarezadeh, and Taheri (2011) demonstrated a novel synthesis method involving this compound, leading to the creation of new benzimidazole-fused diazepines, which are pertinent in medicinal chemistry (Ghandi, Zarezadeh, & Taheri, 2011).
- Fahmy, El-masry, and Ali Abdelwahed (2001) synthesized new benzimidazole heterocycles incorporating the compound, showing considerable antimicrobial activity, which can be pivotal in developing new antimicrobial agents (Fahmy, El-masry, & Ali Abdelwahed, 2001).
Material Science and Polymer Applications
- Aly and El-Mohdy (2015) researched the modification of hydrogels using a derivative of this compound, indicating its potential in creating materials with higher thermal stability and specific biological activities, relevant in medical applications (Aly & El-Mohdy, 2015).
Heterocyclic Chemistry
- The compound is instrumental in generating diverse heterocyclic libraries, as shown by Roman (2013), where it serves as a precursor for various heterocyclic compounds with potential applications in pharmaceutical and material sciences (Roman, 2013).
特性
IUPAC Name |
3-(4-carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-9-11(7-8-14(21)22)10(2)20-13-6-4-3-5-12(13)19-17(20)15(9)16(18)23/h3-6H,7-8H2,1-2H3,(H2,18,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGUEYOQSHWHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)







![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2418028.png)